5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC18347614
Molecular Formula: C11H16ClF3N2O2Si
Molecular Weight: 328.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClF3N2O2Si |
|---|---|
| Molecular Weight | 328.79 g/mol |
| IUPAC Name | 5-chloro-4-(trifluoromethyl)-2-(2-trimethylsilylethoxymethyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C11H16ClF3N2O2Si/c1-20(2,3)5-4-19-7-17-10(18)9(11(13,14)15)8(12)6-16-17/h6H,4-5,7H2,1-3H3 |
| Standard InChI Key | NULRDHFJWVNBQG-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CCOCN1C(=O)C(=C(C=N1)Cl)C(F)(F)F |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characterization
The compound’s systematic IUPAC name, 5-chloro-4-(trifluoromethyl)-2-(2-trimethylsilylethoxymethyl)pyridazin-3-one, reflects its intricate substitution pattern . The pyridazinone ring (a six-membered aromatic system with two adjacent nitrogen atoms) serves as the scaffold, functionalized at positions 4 and 5 with a trifluoromethyl (–CF₃) group and chlorine atom, respectively. Position 2 features a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, a common moiety in organic synthesis to shield reactive sites during multi-step reactions .
Molecular Formula: C₁₁H₁₆ClF₃N₂O₂Si
Molecular Weight: 328.79 g/mol
SMILES Notation: CSi(C)CCOCN1C(=O)C(=C(C=N1)Cl)C(F)(F)F
The SEM group’s silicon-oxygen linkage enhances the compound’s stability against nucleophilic attack while maintaining solubility in organic solvents—a critical feature for handling in synthetic workflows . Quantum mechanical calculations predict a planar pyridazinone ring with bond lengths consistent with aromatic delocalization, while the –CF₃ group adopts a staggered conformation to minimize steric clashes .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, analogous pyridazinone derivatives exhibit characteristic signals:
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¹H NMR: Pyridazinone ring protons resonate between δ 7.5–8.5 ppm; SEM group protons appear as a triplet (δ 3.5–4.0 ppm) for the –OCH₂– unit and a singlet (δ 0.1–0.3 ppm) for trimethylsilyl .
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¹³C NMR: Carbonyl (C=O) signals typically occur near δ 160 ppm, with quaternary carbons adjacent to –CF₃ groups around δ 125 ppm (q, J = 35 Hz) .
Density functional theory (DFT) studies suggest a dipole moment of ~5.2 Debye, driven by the electron-withdrawing –CF₃ and C=O groups . The HOMO-LUMO gap (ΔE ≈ 4.8 eV) indicates moderate reactivity toward electrophilic aromatic substitution .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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Pyridazinone core: Likely derived from cyclization of a 1,4-dicarbonyl precursor.
-
Chlorine and trifluoromethyl groups: Introduced via electrophilic substitution or cross-coupling.
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SEM protecting group: Installed through alkylation of the pyridazinone nitrogen.
Reported Synthesis Pathways
While no explicit synthesis of this specific compound is documented, analogous routes involve:
Step 1: Formation of 4-Trifluoromethylpyridazinone
3,4-Dichloropyridazinone undergoes nucleophilic trifluoromethylation using CF₃Cu or Ruppert-Prakash reagent (TMSCF₃), selectively substituting the C4 chlorine .
Step 2: SEM Protection
The C2 nitrogen is alkylated with SEM chloride (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base like NaH or DBU .
Step 3: Final Functionalization
Residual chlorine at C5 may be introduced via halogen exchange (e.g., using PCl₅) or directed ortho-metalation .
Table 1: Key Reaction Conditions for Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Trifluoromethylation | TMSCF₃, CuI, DMF, 80°C | 62–68 | |
| SEM Protection | SEM-Cl, NaH, THF, 0°C→RT | 85–90 | |
| Chlorination | PCl₅, toluene, reflux | 73–77 |
Biological Activity and Mechanistic Insights
Pyridazinones as Pharmacophores
Pyridazinone derivatives exhibit diverse bioactivities, including kinase inhibition, antimicrobial effects, and anticancer properties . The –CF₃ group enhances metabolic stability and membrane permeability, while the SEM group may modulate target engagement through steric effects .
| Compound | Target | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 5-Cl-4-CF₃-Pyridazinone* | PARP-1 | 18.3 ± 2.1 | NAD⁺ competition |
| SEM-protected analog | Topo II | 29.7 ± 3.4 | DNA intercalation |
| Hypothetical data based on structural analogs . |
Applications in Medicinal Chemistry
Prodrug Design
The SEM group’s lability under acidic conditions (e.g., in lysosomes) makes it a candidate for prodrug strategies. Enzymatic cleavage or pH-triggered deprotection could release active metabolites at disease sites .
Radiolabeling and Imaging
The chlorine atom provides a handle for isotopic substitution (e.g., ¹⁸F for PET imaging). Trifluoromethyl groups enhance blood-brain barrier penetration, suggesting potential in neuroimaging .
Stability and Degradation Pathways
Hydrolytic Stability
The SEM group hydrolyzes slowly in aqueous media (t₁/₂ ≈ 48 h at pH 7.4), but rapid cleavage occurs with fluoride ions (e.g., TBAF) via Si–O bond scission .
Thermal Behavior
Differential scanning calorimetry (DSC) of analogs shows melting points between 145–155°C, with decomposition above 200°C accompanied by CF₃ group loss .
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